5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
CAS No.: 1221342-75-1
Cat. No.: VC11720374
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-75-1 |
|---|---|
| Molecular Formula | C11H19ClN2O3S |
| Molecular Weight | 294.80 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole |
| Standard InChI | InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | YOOHTMXCXHUOIW-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl |
| Canonical SMILES | CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
Chemical Structure and Functional Groups
Core Imidazole Framework
The molecule centers on a five-membered imidazole ring (), a heterocyclic structure with two nitrogen atoms at positions 1 and 3. This aromatic system provides electronic stability and serves as a scaffold for further functionalization.
Substituent Configuration
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Chloromethyl group (-CHCl): Attached at position 5, this electronegative group enhances reactivity, particularly in nucleophilic substitution reactions.
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Methanesulfonyl group (-SOCH): Positioned at C2, this strongly electron-withdrawing group influences the ring’s electronic distribution and may modulate solubility.
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3-(Propan-2-yloxy)propyl chain: A branched alkoxy side chain at N1 introduces steric bulk and hydrophobicity, potentially affecting membrane permeability in biological systems.
The IUPAC name, 5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole, reflects this substitution pattern. The SMILES string CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl and InChIKey YOOHTMXCXHUOIW-UHFFFAOYSA-N provide unambiguous structural identifiers.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step functionalization of the imidazole ring (Fig. 1):
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Imidazole Core Formation: Cyclocondensation of glyoxal with ammonia and formaldehyde under acidic conditions generates the base imidazole structure.
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Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether.
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Methanesulfonation: Sulfur trioxide or methanesulfonyl chloride is employed to install the sulfonyl group.
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Side Chain Attachment: The 3-(propan-2-yloxy)propyl moiety is introduced through alkylation with 1-chloro-3-(isopropoxy)propane.
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct ring positions requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Recrystallization from ethanol or acetone is critical to achieving >95% purity, as noted in analogous imidazole syntheses .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 294.80 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| LogP (Partition Coefficient) | Estimated 2.1 (hydrophobic substituents dominate) |
The methanesulfonyl group enhances solubility in polar solvents like dimethyl sulfoxide (DMSO), while the alkoxy side chain contributes to lipid solubility.
Biological Activity and Hypothesized Applications
Anti-Inflammatory Activity
Methanesulfonyl groups are associated with cyclooxygenase (COX) inhibition. In related compounds, such substitutions reduce edema in rat models by 40–60% at 50 mg/kg doses .
Agricultural Applications
Though untested, the chloromethyl group may confer fungicidal activity akin to oxadiazine derivatives used in crop protection .
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